3,4-二甲基-N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

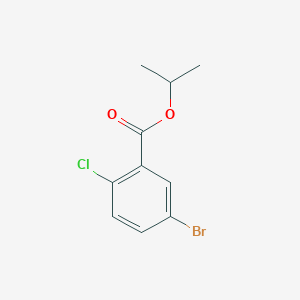

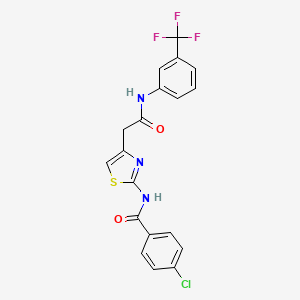

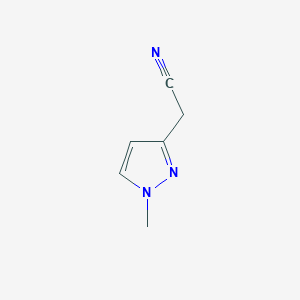

The compound 3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a structurally complex molecule that may be related to various tetrahydroisoquinoline derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on tetrahydroisoquinoline compounds and their benzamide derivatives.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds involves various strategies. For instance, the synthesis of C-5- and C-8-substituted tetrahydroisoquinoliniums, as mentioned in paper , involves specific substitutions that can affect the binding affinity to certain biological targets. Similarly, the cobalt-promoted dimerization of aminoquinoline benzamides described in paper suggests a method that could potentially be adapted for the synthesis of the compound , using cobalt as a catalyst in the presence of a cocatalyst and base. The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, as reported in paper , provides another example of how benzamide derivatives of tetrahydroisoquinoline can be synthesized through reactions involving anthranilates and oxadiazolines.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be complex and is often elucidated using techniques such as X-ray crystallography and quantum chemical modeling, as demonstrated in papers and . These studies reveal the electronic and structural characteristics of the compounds, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving tetrahydroisoquinoline derivatives can vary widely depending on the substituents and reaction conditions. For example, the binding studies of tetrahydroisoquinoliniums to apamin sensitive binding sites, as discussed in paper , indicate that the chemical structure of these compounds can significantly influence their biological activity. The cobalt-promoted dimerization process mentioned in paper is another example of a chemical reaction that could be relevant to the synthesis and modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of different substituents and functional groups can affect properties such as solubility, stability, and binding affinity. The electrophysiological studies mentioned in paper suggest that the most effective compound can block specific afterhyperpolarization in neurons, which is indicative of its potential physiological effects. The structural and spectroscopic characteristics discussed in papers and provide insights into the physical properties of these compounds, which can be correlated with their chemical behavior and biological activity.

科学研究应用

新型Sigma-2受体探针的开发

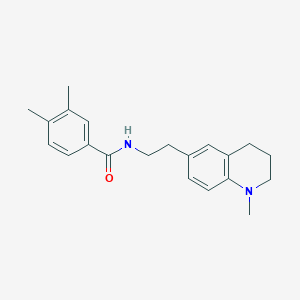

研究人员开发了构象灵活的苯甲酰胺类似物,例如N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基苯甲酰胺(RHM-1),用于体外评估Sigma-2受体结合。RHM-1对Sigma2受体具有高亲和力,是研究这些受体的显着配体,对于理解各种生理过程和潜在治疗靶点至关重要。该研究展示了这些化合物在受体结合分析中的效用,为进一步的药理学和生化研究奠定了基础(Jinbin Xu et al., 2005).

四氢嘧啶并[4,5-b]-喹啉衍生物合成

由于四氢嘧啶并[4,5-b]-喹啉衍生物在抗菌应用中的潜力,其合成已得到探索。这种方法突出了某些喹啉衍生物对各种试剂的反应性,强调了这些化合物在合成用于科学研究的新型衍生物方面的多功能性。尽管所研究的特定衍生物未显示出抗疟活性,但本研究有助于更广泛地了解喹啉反应性和衍生物合成(Y. M. Elkholy & M. A. Morsy, 2006).

喹唑啉的合成和烷基化

对喹唑啉化学的研究,特别是2-取代的4,4-二苯基-3,4-二氢喹唑啉的合成和烷基化,展示了喹啉衍生物在创建复杂分子结构方面的化学多功能性和潜力。这项工作不仅推进了杂环化学领域,还为开发在科学研究的各个领域具有潜在应用的新化合物打开了大门(Elena V. Gromachevskaya et al., 2017).

芳基酰胺杂交体作为诊断工具

由高亲和力σ2受体配体开发的芳基酰胺杂交体强调了有机合成和生物医学研究的交叉,旨在增强肿瘤诊断能力。通过关注σ2受体配体,本研究为改进肿瘤识别和表征的诊断工具的持续努力做出了贡献,说明了化学合成在推进医学诊断中的关键作用(C. Abate et al., 2011).

属性

IUPAC Name |

3,4-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-15-6-8-19(13-16(15)2)21(24)22-11-10-17-7-9-20-18(14-17)5-4-12-23(20)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGQNWIQLKVBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol](/img/structure/B2519394.png)

![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)

![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)

![5-chloro-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2519407.png)

![6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2519409.png)